(2S,4R)-Boc-4-(2-naphthylmethoxy)-L-proline
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Overview
Description
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(naphthalen-2-ylmethoxy)pyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a naphthalene moiety, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(naphthalen-2-ylmethoxy)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Introduction of the Naphthalene Moiety: This step often involves a nucleophilic substitution reaction where a naphthalen-2-ylmethoxy group is introduced.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(naphthalen-2-ylmethoxy)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The naphthalen-2-ylmethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(naphthalen-2-ylmethoxy)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(naphthalen-2-ylmethoxy)pyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The naphthalene moiety can intercalate with DNA, potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxy)pyrrolidine-2-carboxylic acid: Similar structure but with a phenyl group instead of a naphthalene moiety.
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(benzylmethoxy)pyrrolidine-2-carboxylic acid: Similar structure but with a benzyl group.
Uniqueness
The presence of the naphthalene moiety in (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(naphthalen-2-ylmethoxy)pyrrolidine-2-carboxylic acid provides unique electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(naphthalen-2-ylmethoxy)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-12-17(11-18(22)19(23)24)26-13-14-8-9-15-6-4-5-7-16(15)10-14/h4-10,17-18H,11-13H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXQVIMNRUSVMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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